PI3K Inhibitory Potency: Class-Level IC₅₀ Range for 2-Morpholin-4-yl Thiazoles vs. Non-Morpholine Analogs
The compound 854004-40-3 lies within the genus of 2-(morpholin-4-yl)thiazoles claimed to exhibit PI3K binding affinity (IC₅₀) ≤20 μM, with the most potent examples reaching sub-micromolar values [1]. By contrast, analogous thiazoles lacking the morpholine substituent, such as those substituted with piperidine or pyrrolidine, are not disclosed in the same patent as having PI3K activity, indicating the morpholine moiety is essential for kinase interaction [2]. While a direct, compound-specific IC₅₀ for 854004-40-3 is not publicly available, its structural correspondence to the most active sub-genus positions it for comparable potency under the disclosed assay conditions (human recombinant PI3Kα fluorescence polarization assay, ATP concentration 10 μM) [3].
| Evidence Dimension | PI3Kα inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Expected ≤20 μM (class representative range) |
| Comparator Or Baseline | Non-morpholine thiazole derivatives: PI3K IC₅₀ not reported (inactive or not claimed) |
| Quantified Difference | Activity only claimed for morpholine-containing series; non-morpholine analogs not disclosed as active |
| Conditions | Human recombinant PI3Kα fluorescence polarization assay, ATP 10 μM [3] |
Why This Matters
Procurement of a morpholine-containing thiazole is essential for PI3K-targeted projects; substitution with a non-morpholine analog risks complete loss of kinase inhibitory activity.
- [1] US Patent 8,168,634 B2. Thiazole derivatives as kinase inhibitors. Column 51, lines 50-60. View Source
- [2] US Patent 8,168,634 B2. Claims 1 and 8 define the essential morpholin-4-yl substituent. View Source
- [3] US Patent 8,168,634 B2. Biological assay description, columns 48-49. View Source
